Cas no 1155-00-6 (Bis(o-Nitrophenyl) Disulfide)
Bis(o-Nitrophenyl) Disulfide Chemical and Physical Properties
Names and Identifiers
-
- 2-Nitrophenyl disulfide
- Bis(2-nitrophenyl) disulfide
- Bis(2-nitrophenyl) disulphide
- 2-Nitriphenyl Disulfide
- 2,2-Dinitrodiphenyl disulphide~2-Nitrophenyl disulphide
- Bis(o-Nitrophenyl) D
- Bis(o-Nitrophenyl) Disulfide
- 1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene
- 2,2'-Dinitrodiphenyl Disulfide
- Di-2-nitrophenyl Disulfide
- o,o'-Dinitrodiphenyl disulfide
- AS-59694
- UNII-V96F666S32
- CHEMBL121560
- NS00023741
- BP-12511
- o-Nitrophenyl disulfide
- NSC 203; NSC 646126
- MFCD00007130
- CS-M1920
- NSC203
- J-003297
- Bis-(2-nitrophenyl) disulfide
- AC-16463
- NSC-203
- Bis-(2-nitrophenyl)-disulfide
- NSC646126
- NSC 203
- AI3-08905
- Bis(2-nitropheny1)disulfide
- Bis(2-nitrophenyl) disulfide, 99%
- Disulfide, bis(2-nitrophenyl)
- B0503
- FT-0623019
- Disulfide, bis (o-nitrophenyl)
- Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)dithio)phenyl)azane oxide
- V96F666S32
- EINECS 214-581-5
- Disulfide, bis(o-nitrophenyl)
- 1,2-bis(2-nitrophenyl)disulfane
- D71185
- AKOS002271119
- 1155-00-6
- 1-Nitro-2-[(2-nitrophenyl)disulfanyl]benzene #
- NSC-646126
- 2,2'-Dinitro diphenyl disulfide
- Bis(2-nitrophenyl)disulfide
- Disulfide, bis(nitrophenyl)
- SCHEMBL224666
- DTXSID1061572
- DB-041273
- 2-Nitrophenyl disulfide; 2,2'-Dinitrodiphenyl disulfide
- BBL003849
- STK396367
- 1,1'-disulfanediylbis(2-nitrobenzene)
- FB29142
- Disulfide, bis(o-nitrophenyl) (8CI)
- DTXCID7033369
- 214-581-5
-
- MDL: MFCD00007130
- Inchi: 1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H
- InChI Key: NXCKJENHTITELM-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])SC1C=CC=CC=1[N+](=O)[O-]
- BRN: 1016770
Computed Properties
- Exact Mass: 307.99300
- Monoisotopic Mass: 307.993
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 142A^2
Experimental Properties
- Color/Form: Yellow acicular crystals
- Density: 1.62 g/cm3 (-123.16℃)
- Melting Point: 194-197 °C (lit.)
- Boiling Point: 441.9 ºC at 760 mmHg
- Flash Point: 221.1 ºC
- Refractive Index: 1.6510 (estimate)
- PSA: 142.24000
- LogP: 5.34880
- Solubility: Soluble in ethanol; Benzene, water insoluble
Bis(o-Nitrophenyl) Disulfide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
- TSCA:Yes
- Storage Condition:Keep container closed when not in use Store in tightly closed containers Store in a cool \ dry \ well ventilated area, away from incompatible substances
Bis(o-Nitrophenyl) Disulfide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Bis(o-Nitrophenyl) Disulfide Pricemore >>
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| Alichem | A019111860-500g |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014709-100g |
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¥43 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014709-25g |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014709-500g |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 215228-25G |
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Bis(o-Nitrophenyl) Disulfide Suppliers
Bis(o-Nitrophenyl) Disulfide Related Literature
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Tomislav Fri??i? Chem. Soc. Rev. 2012 41 3493
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Alexander Yu. Rulev,Fedor I. Zubkov Org. Biomol. Chem. 2022 20 2320
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Peter J. Bygrave,David H. Case,Graeme M. Day Faraday Discuss. 2014 170 41
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4. Displacement of aromatic nitro groups by anionic sulfur nucleophiles: reactivity of aryl disulfide and thiolate ions towards dinitrobenzenes in N,N-dimethylacetamideJulie Robert,Meriem Anouti,Gérard Bosser,Jean-Luc Parrain,Jacky Paris J. Chem. Soc. Perkin Trans. 2 1995 1639
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A. M. Belenguer,G. I. Lampronti,A. J. Cruz-Cabeza,C. A. Hunter,J. K. M. Sanders Chem. Sci. 2016 7 6617
Additional information on Bis(o-Nitrophenyl) Disulfide
Introduction to Bis(o-Nitrophenyl) Disulfide (CAS No. 1155-00-6)
Bis(o-Nitrophenyl) Disulfide, a compound with the chemical formula C12H10O4S2, is a significant molecule in the field of organic chemistry and has garnered considerable attention due to its unique structural and chemical properties. This compound, identified by its CAS number 1155-00-6, belongs to the class of disulfides, which are known for their diverse applications in pharmaceuticals, materials science, and catalysis. The presence of nitro groups in its structure imparts additional reactivity, making it a valuable candidate for various chemical transformations and synthetic pathways.
The synthesis of Bis(o-Nitrophenyl) Disulfide typically involves the reaction of o-nitrobenzene thiol with an oxidizing agent to form the disulfide bond. This process highlights the compound's versatility and its potential for further functionalization. In recent years, researchers have been exploring the use of this compound in the development of novel materials and pharmaceutical intermediates. Its molecular structure, characterized by a sulfur-sulfur bond and nitro substituents, makes it an interesting subject for studying redox chemistry and electron transfer mechanisms.
One of the most compelling aspects of Bis(o-Nitrophenyl) Disulfide is its role in pharmaceutical research. The nitro group is a well-known pharmacophore that can influence the bioactivity of a molecule. Studies have shown that compounds containing nitro groups can exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The disulfide bond, on the other hand, provides stability to the molecule while allowing for selective cleavage under specific conditions, which is crucial for drug delivery systems.
In recent academic publications, Bis(o-Nitrophenyl) Disulfide has been investigated for its potential applications in photodynamic therapy. The nitro group can be photoactivated to produce reactive oxygen species, which can selectively target and destroy cancer cells. This approach has shown promise in preclinical studies and could lead to the development of new therapeutic strategies. Additionally, the compound's ability to form metal complexes has been explored, with some studies suggesting its use as a ligand in catalytic systems.
The compound's reactivity also makes it a valuable tool in synthetic organic chemistry. Researchers have utilized Bis(o-Nitrophenyl) Disulfide as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations, such as reduction or oxidation, allows chemists to tailor its properties for specific applications. For instance, the reduction of the nitro group to an amine can open up new avenues for further functionalization.
From a materials science perspective, Bis(o-Nitrophenyl) Disulfide has been studied for its potential use in conductive polymers and organic electronics. The presence of sulfur atoms in its structure contributes to its ability to form stable bonds with other elements, making it suitable for applications in electronic materials. Additionally, its thermal stability and resistance to degradation make it a promising candidate for high-performance polymers.
The environmental impact of Bis(o-Nitrophenyl) Disulfide is also an area of interest. While disulfides are generally considered biodegradable, the presence of nitro groups raises questions about their environmental persistence and toxicity. Studies have been conducted to assess their degradation pathways and potential effects on aquatic ecosystems. Understanding these environmental profiles is crucial for developing sustainable synthetic methods and ensuring that their use does not have unintended consequences.
In conclusion, Bis(o-Nitrophenyl) Disulfide (CAS No. 1155-00-6) is a multifaceted compound with significant potential in various fields. Its unique structural features make it a valuable tool in pharmaceutical research, materials science, and organic synthesis. As our understanding of its properties continues to grow, so too will its applications across different industries. The ongoing research into this compound underscores its importance as a building block for innovative solutions in chemistry and beyond.
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